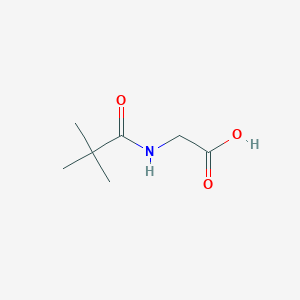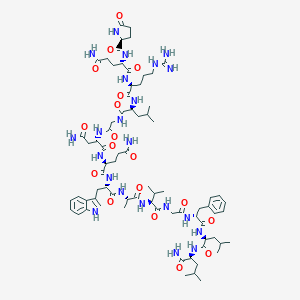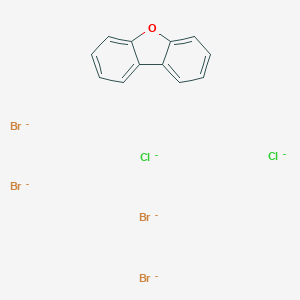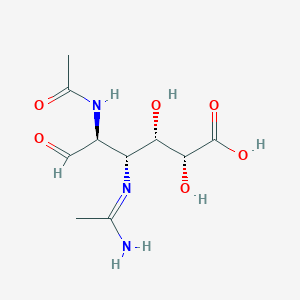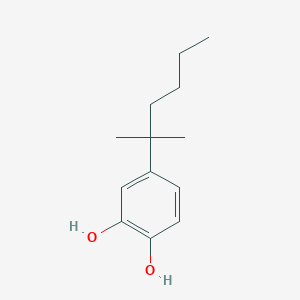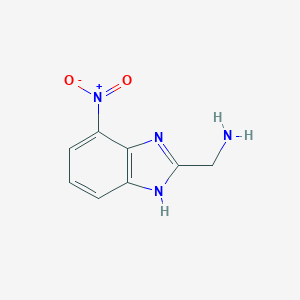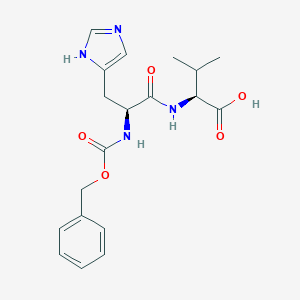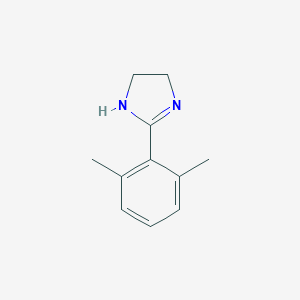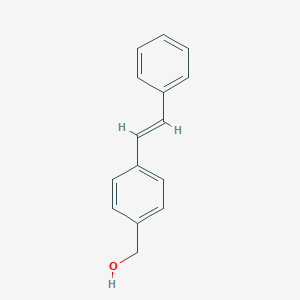![molecular formula C17H13N3O4 B011037 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione CAS No. 106584-29-6](/img/structure/B11037.png)
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, also known as MNPD, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is synthesized through a specific method that involves the use of various chemicals and reagents, and it has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-tumor effects, 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been found to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of conditions such as arthritis and cardiovascular disease. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has several advantages for use in lab experiments, including its relatively simple synthesis method and its demonstrated anti-tumor effects in various types of cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione, including further studies on its mechanism of action and potential side effects, as well as its potential applications in the treatment of other diseases and conditions. Additionally, research may focus on the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione involves the reaction of 4-nitrobenzaldehyde with 2-phenyl-1,2,3,4-tetrahydro-6-methylpyrazine-5,7-dione in the presence of a catalyst, such as piperidine. The resulting product is then purified through various methods, including recrystallization and chromatography, to obtain the final compound.
Aplicaciones Científicas De Investigación
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that 1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione has anti-tumor effects in various types of cancer cells, including breast, lung, and liver cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases and conditions.
Propiedades
Número CAS |
106584-29-6 |
|---|---|
Nombre del producto |
1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
Fórmula molecular |
C17H13N3O4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
QVFGUGGBYUPDGK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
Sinónimos |
2-Methyl-4-(4-nitrobenzylidene)-1-phenyl-3,5-dioxopyrazolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



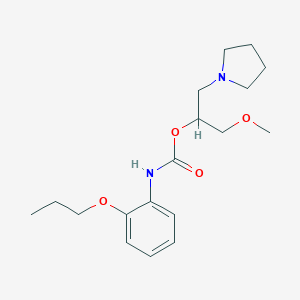
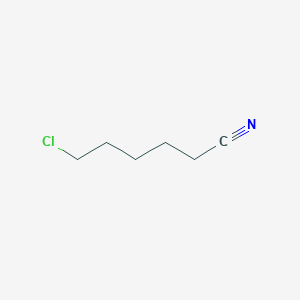
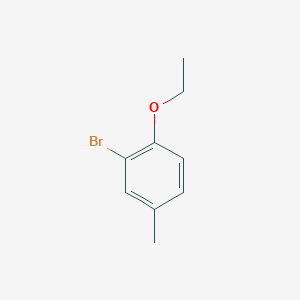
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
